Dabigatran-13C6 chemical properties and synthesis
Dabigatran-13C6 chemical properties and synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical properties, synthesis, and applications of Dabigatran-13C6, an isotopically labeled form of the direct thrombin inhibitor, Dabigatran. This document is intended to serve as a valuable resource for professionals in pharmaceutical research and development.
Chemical Properties
Dabigatran-13C6 is a stable isotope-labeled version of Dabigatran, where six carbon atoms on the phenyl ring have been replaced with the carbon-13 isotope. This labeling makes it an ideal internal standard for quantitative mass spectrometry-based bioanalytical assays, such as pharmacokinetic and metabolic studies of Dabigatran.[1][2]
Physicochemical Properties
A summary of the key chemical and physical properties of Dabigatran-13C6 is presented in the table below. Data for unlabeled Dabigatran is included for comparison.
| Property | Dabigatran-13C6 | Dabigatran (unlabeled) |
| Molecular Formula | C₁₉¹³C₆H₂₅N₇O₃[3] | C₂₅H₂₅N₇O₃[4] |
| Molecular Weight | 477.47 g/mol [3] | 471.51 g/mol [5] |
| CAS Number | 1210608-88-0[3] | 211914-51-1[5] |
| Appearance | White to Brown Solid[5] | Tan Solid[6] |
| Melting Point | Not explicitly reported for labeled compound | 268-272 °C[5] |
| Solubility | Soluble in aqueous acid.[5] | Soluble in aqueous acid.[5] |
| Isotopic Enrichment | Minimum 99% ¹³C[3] | Not Applicable |
| Purity | Minimum 95%[3] | Not specified |
Synthesis of Dabigatran-13C6
The synthesis of Dabigatran-13C6 involves a multi-step process, with the key step being the introduction of the ¹³C₆-labeled phenyl group. A reported synthesis of carbon-13 labeled Dabigatran Etexilate starts from aniline-¹³C₆ and is accomplished in eight steps with a 6% overall yield.[7] The final conversion of the etexilate prodrug to Dabigatran-13C6 is achieved through hydrolysis.
A generalized synthetic workflow is outlined below.
Caption: Generalized synthetic workflow for Dabigatran-13C6.
Detailed Experimental Protocol (Hypothetical)
While the exact, detailed industrial synthesis protocol is proprietary, a representative laboratory-scale synthesis based on published literature for related compounds is provided below.[7][8]
Step 1: Synthesis of ¹³C₆-labeled N-phenylglycine derivative Aniline-¹³C₆ is reacted with an appropriate haloacetic acid ester in the presence of a base to yield the corresponding N-phenylglycine ester derivative.
Step 2: Coupling and Cyclization The ¹³C₆-labeled N-phenylglycine derivative is coupled with a substituted aminobenzoic acid derivative. The resulting intermediate undergoes cyclization, typically in the presence of a dehydrating agent or under thermal conditions, to form the benzimidazole core.
Step 3: Final Assembly The benzimidazole intermediate is then coupled with the appropriate side chain to form Dabigatran Etexilate-¹³C₆.
Step 4: Hydrolysis to Dabigatran-¹³C₆ The etexilate group of Dabigatran Etexilate-¹³C₆ is hydrolyzed under acidic or basic conditions to yield the final product, Dabigatran-¹³C₆.
Mechanism of Action and Signaling Pathway
Dabigatran is a potent, competitive, and reversible direct thrombin inhibitor.[9] It binds to the active site of thrombin (Factor IIa), thereby preventing the conversion of fibrinogen to fibrin, which is the final step in the coagulation cascade.[10][11] This inhibition occurs for both free and clot-bound thrombin.[12] The mechanism of action is independent of antithrombin III.
The following diagram illustrates the position of Dabigatran's action within the coagulation cascade.
Caption: Dabigatran's inhibition of thrombin in the coagulation cascade.
Experimental Protocols: Use as an Internal Standard
Dabigatran-13C6 is widely used as an internal standard in the quantification of Dabigatran in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
Sample Preparation for Plasma Analysis
A typical protocol for the extraction of Dabigatran from human plasma is as follows:[2]
-
To a 100 µL aliquot of human plasma, add 20 µL of Dabigatran-13C6 internal standard solution (concentration will depend on the specific assay).
-
Vortex the sample for 30 seconds.
-
Add 300 µL of a protein precipitation solvent (e.g., methanol or acetonitrile).
-
Vortex for 1 minute to precipitate plasma proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
UPLC-MS/MS Conditions
The following table summarizes typical UPLC-MS/MS conditions for the analysis of Dabigatran.[2][13]
| Parameter | Condition |
| UPLC Column | Reversed-phase C18 or C8 column (e.g., Acquity UPLC BEH C8) |
| Mobile Phase | Gradient elution with a mixture of water with 0.1% formic acid and methanol/acetonitrile with 0.1% formic acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Dabigatran) | m/z 472.2 → 289.1 |
| MRM Transition (Dabigatran-13C6) | m/z 478.2 → 295.2 |
This technical guide provides a foundational understanding of Dabigatran-13C6 for researchers and professionals in drug development. For more specific applications and detailed protocols, consulting the primary literature is recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. UPLC MS/MS assay for routine quantification of dabigatran - a direct thrombin inhibitor - in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. schd-shimadzu.com [schd-shimadzu.com]
- 4. Dabigatran | C25H25N7O3 | CID 216210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dabigatran CAS#: 211914-51-1 [m.chemicalbook.com]
- 6. Dabigatran | 211914-51-1 [chemicalbook.com]
- 7. Carbon-13 and carbon-14 labeled dabigatran etexilate and tritium labeled dabigatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. droracle.ai [droracle.ai]
- 10. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. litfl.com [litfl.com]
- 13. researchgate.net [researchgate.net]
